(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
Overview
Description
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxy-oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenylboronic acid derivative.
Substitution Reaction: The phenylboronic acid is subjected to a substitution reaction with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction introduces the ethoxy-oxoethyl group onto the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).
Esterification: Alcohol (e.g., methanol or ethanol), acid catalyst (e.g., sulfuric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or substituted alkene.
Oxidation: Corresponding phenol.
Esterification: Boronate ester.
Scientific Research Applications
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition, particularly proteases.
Medicine: Boronic acids are explored for their potential in cancer therapy, as they can inhibit proteasomes, which are involved in the degradation of proteins in cells.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boronate esters.
Mechanism of Action
The mechanism of action of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid: Similar structure with a methoxy group instead of an ethoxy group.
(4-(2-Hydroxy-2-oxoethyl)phenyl)boronic acid: Similar structure with a hydroxy group instead of an ethoxy group.
(4-(2-Amino-2-oxoethyl)phenyl)boronic acid: Similar structure with an amino group instead of an ethoxy group.
Uniqueness
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is unique due to the presence of the ethoxy-oxoethyl group, which can influence its reactivity and interaction with other molecules. This compound may exhibit different solubility, stability, and reactivity compared to its analogs, making it suitable for specific applications in organic synthesis and drug development.
Properties
IUPAC Name |
[4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIRUZGSOKLANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672158 | |
Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92243-74-8 | |
Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxycarbonylmethylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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